molecular formula C16H18N2OS B12253096 N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

Cat. No.: B12253096
M. Wt: 286.4 g/mol
InChI Key: FWMHAOGPQMPVMM-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a thienopyridine core with an acetamide group, making it an interesting subject for chemical and pharmacological studies.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H18N2OS/c1-12-3-2-4-14(9-12)17-16(19)11-18-7-5-15-13(10-18)6-8-20-15/h2-4,6,8-9H,5,7,10-11H2,1H3,(H,17,19)

InChI Key

FWMHAOGPQMPVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with a thienopyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the thienopyridine core.

    N-(4-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide: A closely related compound with a different substitution pattern on the phenyl ring.

    N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetamide: An isomer with a different position of the acetamide group on the thienopyridine core

Uniqueness

N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide stands out due to its unique combination of a thienopyridine core and an acetamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

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